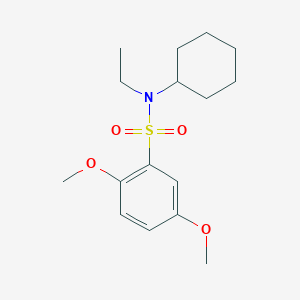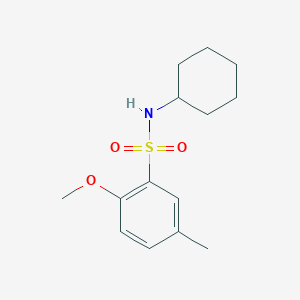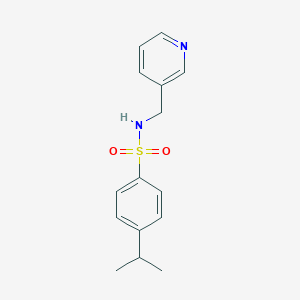
4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. In
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, including PLCγ2 and AKT. This leads to activation of downstream pathways that promote cell survival and proliferation. 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways and inducing apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis in B-cell malignancies, this compound has also been shown to inhibit the proliferation and survival of normal B cells. This is because BTK is also involved in normal B-cell development and function. However, this compound has not been shown to have significant effects on other immune cells, such as T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide is its specificity for BTK, which minimizes off-target effects. Another advantage is its potency, which allows for effective inhibition of BTK activity at low concentrations. However, one limitation of this compound is its solubility, which can be a challenge for in vivo studies. Another limitation is its short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
For research on 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide include clinical trials in B-cell malignancies, as well as studies on its potential use in autoimmune diseases and other non-malignant conditions. Other future directions include the development of more potent and selective BTK inhibitors, as well as combination therapies with other targeted agents. Finally, further studies are needed to elucidate the long-term effects of BTK inhibition on normal B-cell function and immune surveillance.
Métodos De Síntesis
The synthesis of 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide involves several steps, including the preparation of 4-isopropylbenzenesulfonyl chloride, the reaction of 4-isopropylbenzenesulfonyl chloride with 3-pyridinemethanol, and the final reaction of the resulting product with ammonia gas to yield this compound. The yield of this compound is around 50%, and the purity can be increased through recrystallization.
Aplicaciones Científicas De Investigación
4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have demonstrated that this compound has potent antitumor activity in xenograft models of B-cell malignancies.
Propiedades
Fórmula molecular |
C15H18N2O2S |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
4-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-12(2)14-5-7-15(8-6-14)20(18,19)17-11-13-4-3-9-16-10-13/h3-10,12,17H,11H2,1-2H3 |
Clave InChI |
UISLIXUKBVHZGN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



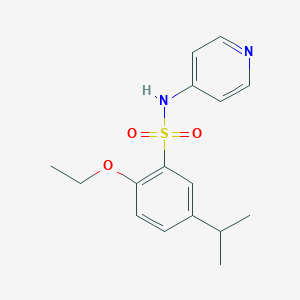
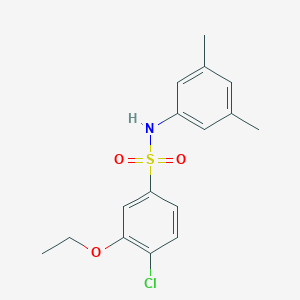

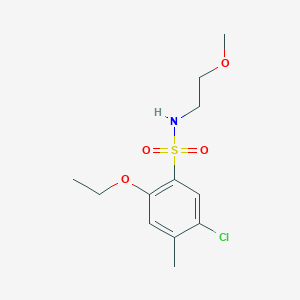

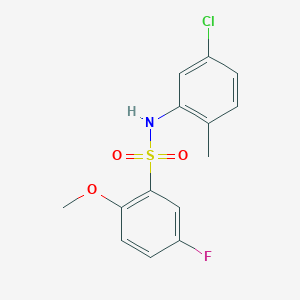
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)
![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
